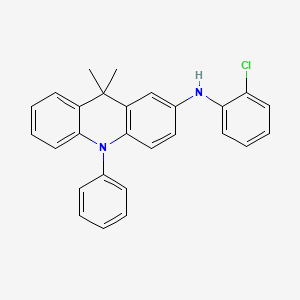
N-(2-chlorophenyl)-9,9-dimethyl-10-phenylacridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-9,9-dimethyl-10-phenylacridin-2-amine is an organic compound that belongs to the class of acridine derivatives. Acridines are known for their wide range of applications in medicinal chemistry, particularly as potential anticancer agents. This compound features a complex structure with multiple aromatic rings and a chlorine substituent, which contributes to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-9,9-dimethyl-10-phenylacridin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Acridine Core: The acridine core can be synthesized through a cyclization reaction involving aniline derivatives and appropriate aldehydes or ketones under acidic conditions.
Substitution Reactions:
Final Assembly: The final step involves coupling the acridine core with the 2-chlorophenyl group and the dimethyl and phenyl substituents under controlled conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-chlorophenyl)-9,9-dimethyl-10-phenylacridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Amine derivatives
Substitution: Various substituted acridine derivatives
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-9,9-dimethyl-10-phenylacridin-2-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an anticancer agent due to its ability to intercalate with DNA and inhibit topoisomerase enzymes.
Medicine: Explored for its antimicrobial and antiviral properties, making it a candidate for drug development.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of N-(2-chlorophenyl)-9,9-dimethyl-10-phenylacridin-2-amine involves its interaction with biological macromolecules:
DNA Intercalation: The compound can insert itself between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes.
Enzyme Inhibition: It can inhibit enzymes like topoisomerases, which are crucial for DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye and in anticancer research.
Proflavine: Another acridine derivative with antimicrobial properties and used in wound dressings.
Amsacrine: An acridine-based anticancer drug that intercalates with DNA and inhibits topoisomerase II.
Uniqueness
N-(2-chlorophenyl)-9,9-dimethyl-10-phenylacridin-2-amine is unique due to its specific substituents, which enhance its chemical stability and biological activity. The presence of the 2-chlorophenyl group and the dimethyl and phenyl substituents contribute to its distinct pharmacological profile, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C27H23ClN2 |
|---|---|
Molekulargewicht |
410.9 g/mol |
IUPAC-Name |
N-(2-chlorophenyl)-9,9-dimethyl-10-phenylacridin-2-amine |
InChI |
InChI=1S/C27H23ClN2/c1-27(2)21-12-6-9-15-25(21)30(20-10-4-3-5-11-20)26-17-16-19(18-22(26)27)29-24-14-8-7-13-23(24)28/h3-18,29H,1-2H3 |
InChI-Schlüssel |
JXQJVZQSSOZBOS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2N(C3=C1C=C(C=C3)NC4=CC=CC=C4Cl)C5=CC=CC=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate](/img/structure/B13862681.png)
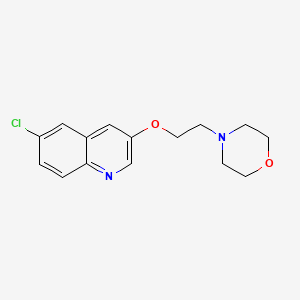
![22-Methylpentacyclo[12.8.0.02,7.08,13.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene](/img/structure/B13862704.png)
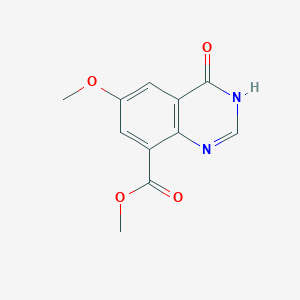


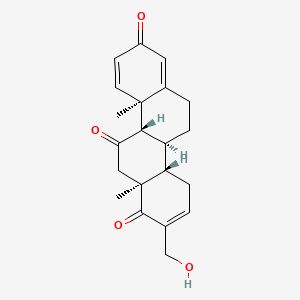
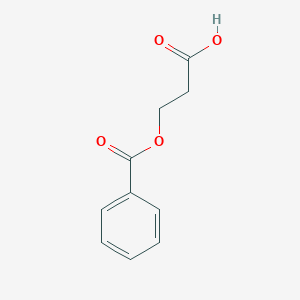

![2-[(3S)-2-Oxo-3-pyrrolidinyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13862737.png)
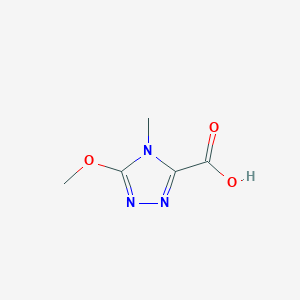

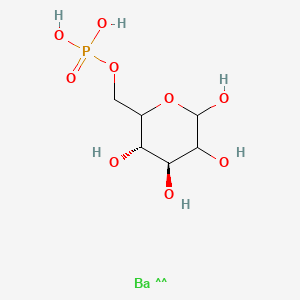
![4-Imidazo[1,2-a]pyridin-2-yl-1,3-thiazole](/img/structure/B13862770.png)
